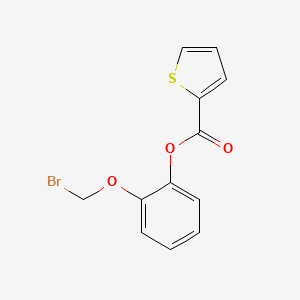
Bromomethoxyphenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethoxyphenyl 2-thiophenecarboxylate: is an organic compound with the molecular formula C12H9BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromomethoxyphenyl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with a bromomethoxyphenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Bromomethoxyphenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiophenecarboxylate derivatives.
Substitution: Amino or thiol-substituted thiophenecarboxylate derivatives.
Scientific Research Applications
Bromomethoxyphenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bromomethoxyphenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-3-thiophenecarboxylic acid
- Ethyl 2-bromo-3-thiophenecarboxylate
- 2-Thiophenecarboxylic acid esters
Comparison: Bromomethoxyphenyl 2-thiophenecarboxylate is unique due to the presence of both a bromomethoxyphenyl group and a thiophenecarboxylate moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse functionalization. Compared to similar compounds, it offers a broader range of applications and higher versatility in synthetic chemistry .
Properties
CAS No. |
36356-23-7 |
|---|---|
Molecular Formula |
C12H9BrO3S |
Molecular Weight |
313.17 g/mol |
IUPAC Name |
[2-(bromomethoxy)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO3S/c13-8-15-9-4-1-2-5-10(9)16-12(14)11-6-3-7-17-11/h1-7H,8H2 |
InChI Key |
JYHPJVMMAQNGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCBr)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















